
Benz(a)anthracene, 7-bromomethyl-6-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 7-bromomethyl-6-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its occurrence in smoke and mineral oils. This compound is of interest due to its unique chemical structure, which includes a bromomethyl and a fluoro substituent on the benz(a)anthracene framework. These modifications can significantly alter the compound’s chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-bromomethyl-6-fluoro- typically involves multi-step organic reactions. One common route starts with the bromination of benz(a)anthracene to introduce the bromomethyl group. This is followed by a fluorination step to add the fluoro substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene, 7-bromomethyl-6-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove or alter existing functional groups.
Substitution: This reaction can replace the bromomethyl or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include nucleophiles like sodium azide (NaN₃) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benz(a)anthracene derivatives with hydroxyl or carbonyl groups, while substitution reactions could produce a variety of new compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 7-bromomethyl-6-fluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interact with cellular components.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism by which Benz(a)anthracene, 7-bromomethyl-6-fluoro- exerts its effects involves its interaction with cellular components. The bromomethyl group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound without the bromomethyl and fluoro substituents.
7-Methylbenz(a)anthracene: A derivative with a methyl group instead of a bromomethyl group.
6-Fluorobenz(a)anthracene: A derivative with only the fluoro substituent.
Uniqueness
Benz(a)anthracene, 7-bromomethyl-6-fluoro- is unique due to the presence of both bromomethyl and fluoro groups, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
34346-97-9 |
|---|---|
Fórmula molecular |
C19H12BrF |
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
7-(bromomethyl)-6-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C19H12BrF/c20-11-17-15-8-4-1-5-12(15)9-16-14-7-3-2-6-13(14)10-18(21)19(16)17/h1-10H,11H2 |
Clave InChI |
DUVKQTYQIMYHMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C=C(C3=C2CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


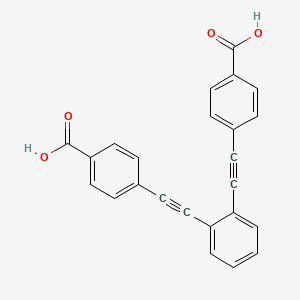
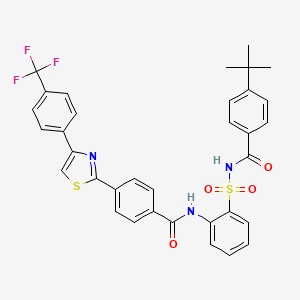

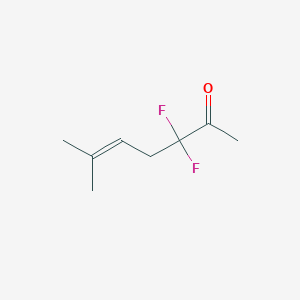
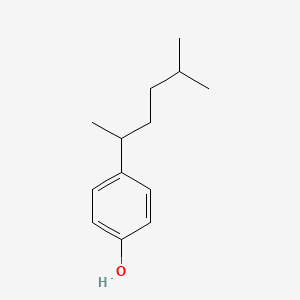
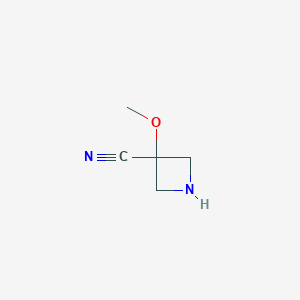
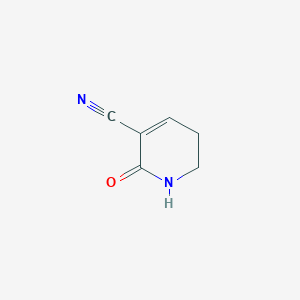
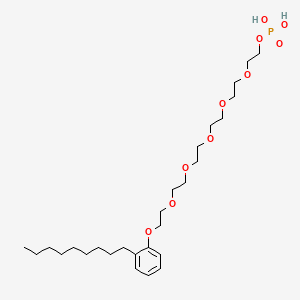
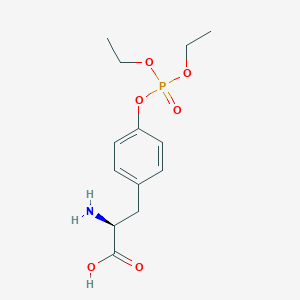
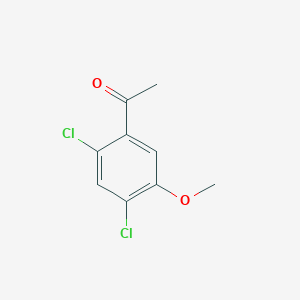
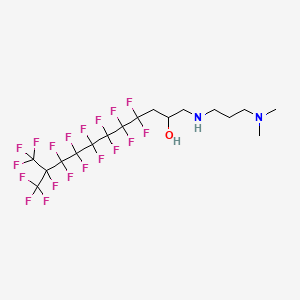
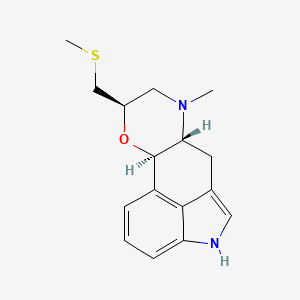
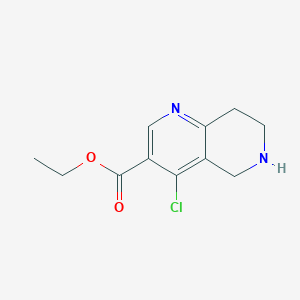
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)
